4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid
Description
4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid is a synthetic organic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and an acetylated amino-butylcarboxylic acid chain at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though specific pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(16-8-4-7-14(19)20)9-12-10-21-15(17-12)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKWMCZOKHBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of a 2-phenyl-thiazole unit and a γ-aminobutyric acid (GABA) derivative. Below is a comparative analysis with structurally related compounds from the provided evidence:
Table 1: Structural Comparison of Thiazole-Containing Compounds
*Calculated based on molecular formula C₁₈H₁₉N₃O₃S .
Functional and Property Differences
Substituent Effects on Bioactivity: The 2-phenyl group in the target compound may enhance aromatic stacking interactions compared to the 2-methyl or 2-isopropyl groups in analogs . This could improve binding affinity to hydrophobic enzyme pockets.
Solubility and Pharmacokinetics :
- The morpholine-containing analog likely has higher solubility in polar solvents due to its tertiary amine group, whereas the target compound’s carboxylic acid group may favor ionization at physiological pH, enhancing aqueous solubility.
Synthetic Accessibility: The target compound’s acetylated amino-butylcarboxylic acid chain requires multi-step synthesis, including amide coupling and protection/deprotection strategies. In contrast, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is simpler to synthesize, as evidenced by its commercial availability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
